molecular formula C19H20ClN3O3S2 B2826028 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 904818-14-0

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2826028
CAS No.: 904818-14-0
M. Wt: 437.96
InChI Key: OLINDRVDMGTACF-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the benzothiazole ring and the sulfonamide group in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the sulfonamide derivative with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the sulfonamide moiety.

    Reduction: Reduction reactions could target the nitro group (if present) or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests possible applications as an antibacterial or anti-inflammatory agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as dyes, polymers, or catalysts.

Mechanism of Action

The mechanism of action of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives interact with enzymes, receptors, or DNA, leading to various biological effects. The sulfonamide group may inhibit bacterial enzymes, while the benzothiazole ring could intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the sulfonamide and benzamide groups.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic systems.

    Benzamide Derivatives: Compounds with the benzamide moiety but lacking the benzothiazole ring.

Uniqueness

The uniqueness of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide” lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)15-8-6-13(7-9-15)18(24)22-19-21-17-12(3)10-14(20)11-16(17)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINDRVDMGTACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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